molecular formula C4H5NO3S B1598000 1H-Pyrrole-2-sulphonic acid CAS No. 84864-63-1

1H-Pyrrole-2-sulphonic acid

Cat. No. B1598000
CAS RN: 84864-63-1
M. Wt: 147.15 g/mol
InChI Key: KKQCQCXUVZBOCL-UHFFFAOYSA-N
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Description

1H-Pyrrole-2-sulphonic acid is a compound with the molecular formula C4H5NO3S . It is a derivative of pyrrole, a biologically active scaffold known for its diverse nature of activities . Pyrrole and its analogs are considered potential sources of biologically active compounds and can be found in many natural products .


Synthesis Analysis

Pyrrole synthesis involves various tactical approaches. For instance, the Paal-Knorr pyrrole condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride allows the synthesis of N-substituted pyrroles . Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .


Molecular Structure Analysis

The molecular structure of 1H-Pyrrole-2-sulphonic acid consists of a pyrrole ring, which is a five-membered aromatic heterocycle, with a sulphonic acid group attached to the second carbon .


Chemical Reactions Analysis

Pyrrole undergoes various chemical reactions. For instance, it can be nitrated by a cold solution of nitric acid in acetic anhydride to give 2-nitropyrrole . Pyrrole can also be sulphonated with sulphur trioxide in pyridine at about 100°C to yield pyrrole-2-sulphonic acid .


Physical And Chemical Properties Analysis

The molecular formula of 1H-Pyrrole-2-sulphonic acid is C4H5NO3S, and it has an average mass of 147.152 Da and a monoisotopic mass of 146.999008 Da .

Future Directions

Pyrrole and its derivatives continue to be a focus of research due to their diverse biological activities. Researchers are exploring this skeleton to its maximum potential against several diseases or disorders . The synthesis of novel sulfur-containing 2-(1H-pyrrolyl) carboxylic acids and their effects on garlic greening is one such area of research .

properties

IUPAC Name

1H-pyrrole-2-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NO3S/c6-9(7,8)4-2-1-3-5-4/h1-3,5H,(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKQCQCXUVZBOCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10233923
Record name 1H-Pyrrole-2-sulphonic acid
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Molecular Weight

147.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Pyrrole-2-sulphonic acid

CAS RN

84864-63-1
Record name 1H-Pyrrole-2-sulfonic acid
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Record name 1H-Pyrrole-2-sulfonic acid
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Record name 1H-Pyrrole-2-sulphonic acid
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Record name 1H-pyrrole-2-sulphonic acid
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Record name 1H-PYRROLE-2-SULFONIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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